molecular formula C5H8S B14670294 2,5-Dihydrothiophene, 3-methyl- CAS No. 42855-50-5

2,5-Dihydrothiophene, 3-methyl-

Cat. No.: B14670294
CAS No.: 42855-50-5
M. Wt: 100.18 g/mol
InChI Key: RJSLKQRSSBPMMB-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophenes are a class of aromatic heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom. wikipedia.orgrroij.com They are of significant interest due to their structural similarity to benzene (B151609) and their wide-ranging applications as building blocks in pharmaceuticals and agrochemicals. rroij.com The aromaticity of the thiophene ring gives it distinct chemical and physical properties. britannica.com

Dihydrothiophenes, as their name suggests, are partially saturated derivatives of thiophene. Two primary isomers exist: 2,3-dihydrothiophene (B74016) and 2,5-dihydrothiophene (B159602). wikipedia.org The compound in focus, 2,5-Dihydrothiophene, 3-methyl-, belongs to the latter category, featuring a double bond between the third and fourth carbon atoms of the ring and a methyl group attached to the third carbon. nist.gov Unlike the aromatic thiophenes, dihydrothiophenes are nonaromatic. chemicalbook.com This partial saturation leads to different reactivity patterns, exhibiting characteristics of both alkenes and thioethers. wikipedia.org

Significance of 2,5-Dihydrothiophenes in Synthetic Research

The 2,5-dihydrothiophene scaffold is a valuable intermediate in organic synthesis. chemicalbook.com Its synthetic potential has been recognized for over half a century, providing a gateway to a variety of other molecules. chemicalbook.com For instance, 2,5-dihydrothiophenes can be oxidized to form the corresponding sulfoxides and sulfones, or hydrogenated to yield tetrahydrothiophenes. chemicalbook.com These transformations open up avenues for creating diverse chemical structures.

The development of new synthetic methods for producing dihydrothiophenes, including substituted derivatives, is an active area of research. mdpi.com Efficient and environmentally friendly pathways to these compounds are sought after, as they serve as precursors to more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Specific Focus on 3-Methyl Substitution and its Academic Relevance

The presence of a methyl group at the 3-position of the 2,5-dihydrothiophene ring introduces specific steric and electronic effects that influence its reactivity and properties. Research has been conducted on the synthesis and reactions of 3-methyl-2,5-dihydrothiophene and its derivatives, such as the corresponding 1-oxide. acs.orgacs.org

Properties

IUPAC Name

3-methyl-2,5-dihydrothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLKQRSSBPMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCSC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195539
Record name 2,5-Dihydrothiophene, 3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42855-50-5
Record name 2,5-Dihydrothiophene, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydrothiophene, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dihydrothiophene, 3 Methyl and Its Derivatives

Direct Synthesis Routes

Direct synthesis methods provide efficient pathways to the dihydrothiophene core structure. These routes often involve the formation of the carbon-sulfur bonds in a single, concerted, or sequential process to construct the five-membered ring.

Cyclization Reactions

Cyclization reactions are a cornerstone in heterocyclic chemistry, providing a direct method for ring formation from acyclic precursors.

A foundational method for synthesizing the parent 2,5-dihydrothiophene (B159602) ring system involves the reaction of cis-1,4-dichloro-2-butene (B23561) with a sulfur nucleophile. researchgate.net Specifically, using anhydrous sodium sulfide (B99878) (Na₂S) as the sulfur source in a solvent mixture of methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) yields 2,5-dihydrothiophene. researchgate.netsigmaaldrich.com

The reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces the two chloride leaving groups to form the heterocyclic ring. However, this reaction is not without its complexities. A common side product is 3,4-epithio-1-butene (vinylthiirane), which can contaminate the desired product. This impurity can be effectively removed by treating the product mixture with an excess of sodium sulfide. researchgate.net While this method is well-documented for the unsubstituted 2,5-dihydrothiophene, the synthesis of the 3-methyl derivative would require the corresponding methylated precursor, 1,4-dichloro-2-methyl-2-butene. nih.gov

Reactants & Reagents Role/Solvent Reference
cis-1,4-dichloro-2-buteneDichlorinated Alkene Precursor researchgate.net
Anhydrous Sodium SulfideSulfur Source researchgate.net
Methanol / DMSOSolvent System researchgate.net

The catalytic hydrogenation of 3-methylthiophene (B123197) presents a direct route to its corresponding dihydro- and tetrahydro- derivatives. This method involves the reduction of the aromatic thiophene (B33073) ring using hydrogen gas in the presence of a metal catalyst. The primary challenge in this synthesis is achieving selective hydrogenation to yield 2,5-dihydrothiophene, 3-methyl- without over-reduction to 3-methyltetrahydrothiophene or cleavage of the carbon-sulfur bonds (hydrodesulfurization).

The selection of the catalyst and reaction conditions is critical for controlling the selectivity of the hydrogenation. rsc.org Noble metal catalysts, particularly those based on palladium (Pd), are commonly employed for the hydrogenation of sulfur-containing heterocycles. researchgate.netwarwick.ac.uk The process requires careful optimization of temperature, pressure, and catalyst support to maximize the yield of the desired 2,5-dihydro derivative while minimizing byproducts. Surface modification of the metal catalyst with metal oxide species is one strategy that has been explored to enhance selectivity in related hydrogenation reactions. rsc.org

Organometallic Approaches

Organometallic chemistry offers powerful and versatile tools for the construction of complex molecular architectures, including heterocyclic systems like dihydrothiophenes.

A highly effective organometallic approach for the synthesis of substituted 2,5-dihydrothiophenes, including alkylated derivatives, involves the reaction between vinylphosphonium salts and α-mercapto ketones. researchgate.net This method is notable for its generality and often provides excellent yields of the desired products.

The reaction mechanism is understood to proceed in a two-step sequence:

Michael Addition: The α-mercapto ketone is deprotonated under basic conditions to form a thiolate, which then acts as a nucleophile, adding to the β-carbon of the vinylphosphonium salt.

Intramolecular Wittig Reaction: The resulting intermediate ylide undergoes a subsequent intramolecular Wittig reaction. The enolate oxygen attacks the positively charged phosphorus atom, leading to the formation of a five-membered ring and the elimination of triphenylphosphine (B44618) oxide to generate the final 2,5-dihydrothiophene product.

Research has shown that while this method is robust, the use of substituted vinylphosphonium salts can lead to increased reaction times and lower product yields compared to their unsubstituted counterparts, a result attributed to steric hindrance in the intramolecular Wittig step.

Key Reagents Function Reference
Vinylphosphonium SaltElectrophilic Alkene Source researchgate.net
α-Mercapto KetoneNucleophilic Thiol Source researchgate.net
BaseDeprotonation of Thiol researchgate.net

A related strategy employs vinylphosphonates in a Horner-Wadsworth-Emmons (HWE) type reaction with α-mercaptocarbonyl compounds. conicet.gov.ar The HWE reaction is a powerful method for forming carbon-carbon double bonds with high stereocontrol and is widely used in organic synthesis. conicet.gov.arnih.gov

In this context, the synthesis would proceed through a pathway analogous to the vinylphosphonium salt method. A base is used to generate a thiolate from the α-mercaptocarbonyl compound. This thiolate then undergoes a Michael addition to the electron-deficient double bond of the vinylphosphonate. The subsequent intramolecular cyclization, driven by the attack of the enolate on the phosphorus center, followed by the elimination of a phosphate (B84403) ester, would yield the 2,5-dihydrothiophene ring. This approach leverages the high reactivity and accessibility of phosphonate-stabilized carbanions and related reagents in constructing the heterocyclic framework. conicet.gov.ar

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. These strategies are highly valued in medicinal and organic chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

A notable advancement in the synthesis of dihydrothiophene derivatives involves a one-pot, tandem four-component reaction. This strategy brings together aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and α-amino acid ethyl esters in the presence of a base like triethylamine (B128534) in an ethanol (B145695) solvent. nih.govrsc.org This reaction proceeds through a domino sequence involving a ring-opening and recyclization of the 1,3-thiazolidinedione ring to form highly substituted trans-dihydrothiophene ureidoformamide derivatives in moderate to good yields. nih.govrsc.org

The use of different α-amino acid ethyl esters, such as those derived from alanine, serine, isoleucine, and phenylalanine, allows for the introduction of various substituents, leading to the formation of diastereoisomeric dihydrothiophene derivatives. nih.gov This method is particularly advantageous as it provides a green approach with high atomic efficiency and the flexibility to assemble diverse substitution patterns on the dihydrothiophene core. nih.gov The resulting functionalized dihydrothiophenes can be further modified, for instance, through dehydrogenation to yield the corresponding thiophene derivatives. nih.govrsc.org

Synthesis of Oxidized Forms and Sulfone Derivatives

The sulfur atom in the dihydrothiophene ring can be oxidized to form sulfoxides and sulfones, which are important synthetic intermediates themselves. These oxidized forms exhibit different reactivity and are utilized in various chemical transformations.

3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as isoprene (B109036) cyclic sulfone, is synthesized through a cycloaddition reaction between isoprene and sulfur dioxide. orgsyn.org This reaction is typically carried out in a steel reaction vessel under pressure. orgsyn.org The reactants, isoprene and liquid sulfur dioxide, are combined in a suitable solvent like methanol, often with an inhibitor such as hydroquinone (B1673460) to prevent polymerization of the diene. orgsyn.org

The mixture is heated, and upon cooling, the product crystallizes. orgsyn.org The yield of the cyclic sulfone is dependent on the purity of the isoprene used. orgsyn.org This sulfone is a stable, crystalline solid and serves as a valuable intermediate. For instance, it can be used to regenerate highly pure isoprene through pyrolysis. orgsyn.org The chemical properties of 3-methyl-2,5-dihydrothiophene 1,1-dioxide have been extensively studied, including its behavior in ionic additions, radical reactions, and Diels-Alder reactions. vt.edu

The synthesis of 3-methyl-2,5-dihydrothiophene 1-oxide is achieved through the controlled oxidation of the corresponding sulfide, 3-methyl-2,5-dihydrothiophene. acs.org This oxidation is typically performed using hydrogen peroxide. acs.org The resulting sulfoxide is a liquid at room temperature. acs.org

The structure of 3-methyl-2,5-dihydrothiophene 1-oxide can be confirmed by elemental analysis and spectral data, as well as by its chemical conversion to the well-characterized 3-methyl-2,5-dihydrothiophene 1,1-dioxide. acs.org When subjected to alkaline conditions, the sulfoxide can undergo partial isomerization of the double bond. acs.org

Synthesis of Functionalized 2,5-Dihydrothiophene, 3-methyl- Derivatives

The introduction of functional groups onto the 3-methyl-2,5-dihydrothiophene scaffold, particularly in its oxidized form, opens up further avenues for synthetic transformations.

The synthesis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide involves the bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide. acs.org This reaction is a significant achievement as it allows for the introduction of a halogen atom onto the unsaturated five-membered cyclic sulfone without causing isomerization of the double bond. vt.edu

The resulting 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide is a white, crystalline solid. acs.org Its structure has been confirmed through pyrolysis studies and its participation in Diels-Alder reactions. vt.edu This compound is a reactive intermediate, characteristic of an allylic bromide, and its properties, including displacement reactions and allylic rearrangements, have been investigated. vt.eduacs.org

Carboxaldehyde Derivatives (e.g., 2,5-Dihydrothiophene-3-carboxaldehyde)

The synthesis of 3-carboxylated 2,5-dihydrothiophenes can be effectively achieved through the reaction of vinylphosphonates with α-mercaptocarbonyl compounds. cdnsciencepub.com Specifically, vinylphosphonates, which are readily prepared from diethyl carbomethoxymethyl phosphonate (B1237965), react with α-mercaptocarbonyl compounds to yield substituted 3-carbomethoxy-2,5-dihydrothiophenes with excellent yields. cdnsciencepub.com This method's utility extends to the synthesis of substituted 2-carboxy-1,3-butadienes. cdnsciencepub.com

Another relevant synthetic strategy involves a metal-free cascade reaction for producing polycyclic 2-formylthiophenes. researchgate.net This process utilizes β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol, with a recyclable polymer-supported organic base as a catalyst. researchgate.net This approach is noted for its high yields and straightforward work-up procedures. researchgate.net The related compound, 2,5-dihydrothiophene-3-carbaldehyde, is a known chemical entity with the molecular formula C₅H₆OS. scbt.com

Aminonitriles and Related Scaffolds (e.g., 2-Amino-4,5-dihydrothiophene-3-carbonitriles)

Highly functionalized 2-amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs) are valuable building blocks in medicinal chemistry. nih.govresearchgate.net Optimized synthetic procedures for these compounds have been developed, starting from readily available reagents. nih.gov

Two primary methods have been established for the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles:

The reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.govresearchgate.netnih.gov

A Michael-type addition of cyanothioacetamide to α-bromochalcones, which is followed by an intramolecular cyclization. nih.govresearchgate.netnih.gov

Research into optimizing the synthesis found that the choice of catalyst significantly impacts the reaction efficiency. While tertiary amines can be used, employing a 10% aqueous potassium hydroxide (B78521) (KOH) solution was found to dramatically shorten the reaction time. acs.org The best yields (62–74%) were achieved using aqueous KOH. researchgate.net

CatalystReaction TimeYieldReference
10% aq KOH1-2 minutes37% (initial finding) acs.org
10% aq KOHNot specified62-74% (optimized) researchgate.net
Tertiary AminesLongerLower acs.org

Other synthetic routes to ADHTs include the recyclization of thiiranes, the use of pyridinium (B92312) or sulfonium (B1226848) ylides, and Lewis acid-catalyzed recyclizations of donor-acceptor cyclopropanes. acs.org The Gewald reaction is also a well-known, simple, and convergent method for generating 2-aminothiophene structures. researchgate.net

Nitro-Substituted Sulfones (e.g., 2-Benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-Dioxides)

A range of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides, which are promising substrates for assembling fused polycyclic compounds, can be synthesized through a modified condensation reaction. researchgate.net This procedure involves the reaction between 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide and various aromatic aldehydes. researchgate.net The structural characteristics of these nitrosulfodienes have been confirmed using IR and NMR spectroscopy, as well as X-ray structural analysis. researchgate.net

These nitro-substituted sulfones serve as versatile intermediates. Their reactivity has been demonstrated in the synthesis of complex heterocyclic systems.

Key Reactions of 2-Benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-Dioxides:

ReactantProductRing System FormedReference
DimedoneTricyclic compoundsFused nitrosulfolane and octahydrochromenone rings researchgate.net
4-HydroxycoumarinTetracyclic compoundsAnnulated nitrosulfolane and pyranochromenone rings researchgate.net
HydrazineBicyclic structuresFused pyrazolidine (B1218672) and sulfolane (B150427) rings researchgate.net

Diarylmethylene Derivatives

The synthesis of aryl-substituted thiophenes can be achieved through multi-step sequences involving the formation of the thiophene ring from acyclic precursors. For instance, 5-(4-fluorophenyl)-2-substituted thiophenes have been prepared by reacting 1-(5-bromo-2-methylphenyl)-2-chloroethanone (B12067967) and 3-(4-fluorophenyl)-2-chloro-2-propenal with sodium sulfide nonahydrate in DMF. google.com This demonstrates a method for introducing different aryl groups at the C2 and C5 positions.

The synthesis of 2-benzylidene derivatives, as described in the previous section, represents a direct method for creating an arylmethylene group on the dihydrothiophene ring. researchgate.net This condensation reaction between an aldehyde and the active methylene (B1212753) group of a pre-formed dihydrothiophene derivative is a key strategy. The resulting diarylmethylene derivatives can be further modified, such as through reduction of the exocyclic double bond. For example, a diaryl-substituted thiophene was reduced using triethylsilane and boron trifluoride diethyl etherate to yield the corresponding methylene-bridged compound. google.com

Dithienylethene Synthons and Their Preparation

Dithienylethenes are a class of photochromic compounds composed of two thiophene rings linked by a carbon-carbon double bond. While the direct synthesis of dithienylethene synthons from 2,5-dihydrothiophene, 3-methyl- is not explicitly detailed in the reviewed literature, the functionalized derivatives discussed previously serve as potential precursors.

For example, 2,5-dihydrothiophene-3-carboxaldehyde scbt.com or its corresponding phosphonate ylide could be used in a Wittig-type reaction with another thiophene carboxaldehyde to form the central ethene bridge. Similarly, cross-coupling reactions, such as Suzuki or Stille coupling, could be employed by first converting the dihydrothiophene derivatives into appropriate boronic esters or stannanes. The synthesis of the core 2,5-dihydrothiophene ring itself can be achieved by reacting cis-1,4-dichloro-2-butene with anhydrous sodium sulfide. researchgate.net

Chiral Derivatives via Organocatalysis

Asymmetric organocatalysis provides a powerful tool for the chiral synthesis of sulfur-containing heterocycles. A notable example is the asymmetric sulfa-Michael/aldol cascade reaction used to produce chiral C2-spirooxindoles that feature a 3-aminotetrahydrothiophene moiety. researchgate.net This reaction, which involves 1,4-dithiane-2,5-diol, is catalyzed by a squaramide derived from the cinchona alkaloid. researchgate.net This approach highlights the potential for creating chiral centers with high enantioselectivity.

Although this specific example leads to a tetrahydrothiophene, the underlying principle of using chiral organocatalysts in cascade reactions involving sulfur nucleophiles is directly applicable to the synthesis of chiral 2,5-dihydrothiophene derivatives. The development of such organocatalytic methods is a key area in modern chemical synthesis, enabling the construction of complex, enantioenriched molecules. chemscene.comresearchgate.net

Advanced Chemical Reactivity and Mechanistic Investigations

Mechanistic Pathways of Cyclization and Ring Formation

The synthesis of the dihydrothiophene ring can be achieved through various mechanistic approaches, each offering a unique pathway to this heterocyclic system. These methods often involve the strategic formation of key carbon-sulfur and carbon-carbon bonds.

Michael Adduct Formation and Subsequent Cyclization in Dihydrothiophene Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for carbon-carbon bond formation and is a key step in the synthesis of various heterocyclic systems, including dihydrothiophenes. mdpi.comcdnsciencepub.com In this context, a common strategy involves the reaction between a sulfur-containing nucleophile (the Michael donor) and an appropriate Michael acceptor.

A notable example is the lipase-catalyzed synthesis of tetrasubstituted dihydrothiophenes, which proceeds through a proposed mechanism initiated by a Michael-type addition. wikipedia.org The reaction between a β-ketothioamide and a β-nitrostyrene is illustrative of this pathway. The enol tautomer of the β-ketothioamide acts as the nucleophile, adding to the β-position of the nitrostyrene. This initial Michael adduct then undergoes a series of transformations, including protonation and dehydration, culminating in the cyclization to form the stable dihydrothiophene ring. wikipedia.org The final step often involves tautomerization to yield the final product. wikipedia.org

Table 1: Key Steps in Lipase-Catalyzed Dihydrothiophene Synthesis wikipedia.org

Step Description Intermediate
1 Michael-type addition The enol form of the β-ketothioamide attacks the β-nitrostyrene.
2 Protonation The initial adduct is protonated.
3 Nucleophilic Attack The sulfur atom attacks a carbon atom to form the 5-membered ring.

| 4 | Dehydration & Tautomerization | The cyclic intermediate loses a water molecule and tautomerizes to the final dihydrothiophene product. |

This methodology highlights how the principles of Michael addition can be harnessed to construct complex dihydrothiophene derivatives under mild, enzyme-catalyzed conditions. wikipedia.org

Intramolecular Nucleophilic Substitution Reactions in Dihydrothiophene Annulations

Intramolecular nucleophilic substitution provides a direct and efficient route for ring closure, a process known as annulation. In the context of dihydrothiophene synthesis, this involves a molecule containing both a sulfur nucleophile and a suitable leaving group, positioned to favor the formation of a five-membered ring.

Research into the synthesis of ring-fluorinated thiophene (B33073) derivatives demonstrates this principle effectively. The process can start with CF3-bearing cyclopropanes, which, upon treatment with a Lewis acid like Et2AlCl, generate a stabilized carbocation. acs.org Nucleophilic attack by a thiol introduces the required sulfur functionality. The resulting intermediate, a 1,1-difluoro-1-alkene, is then set up for the key cyclization step. acs.org Depending on the reaction conditions, this cyclization can proceed via two distinct intramolecular nucleophilic pathways:

Intramolecular vinylic substitution: In an aprotic solvent, the sulfur nucleophile can attack the double bond, displacing a fluoride (B91410) ion to form a 2-fluoro-4,5-dihydrothiophene scaffold. acs.org

Intramolecular addition: In a protic solvent, the mechanism can shift to an intramolecular addition followed by subsequent steps to yield a 2,2-difluorotetrahydrothiophene ring. acs.org

These pathways underscore the versatility of intramolecular nucleophilic substitution in constructing dihydrothiophene rings, where the choice of solvent can direct the reaction toward different, selectively functionalized products.

Base-Induced 5-endo Cyclization Processes and Tautomeric Equilibria

According to Baldwin's rules for ring closure, 5-endo cyclizations are generally considered kinetically disfavored due to poor orbital overlap. schenautomacao.com.brchemicalbook.com However, numerous strategies have been developed to promote these "disfavored" pathways, making them synthetically useful for constructing five-membered rings. chemicalbook.comcdnsciencepub.com Base-induced 5-endo cyclization is one such strategy, often involving substrates where geometric constraints or electronic effects overcome the inherent kinetic barrier.

In the synthesis of certain dihydrothiophene systems, a 5-endo-trig cyclization is a crucial step. For instance, the formation of fluorinated dihydrothiophenes from 1,1-difluoro-1-alkene precursors involves a 5-endo-trig cyclization step where the sulfur nucleophile attacks the internal carbon of the double bond. acs.org

The role of tautomeric equilibria is also critical in these synthetic sequences. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. rsc.orgresearchgate.net In the synthesis of dihydrothiophenes from β-ketothioamides, the reaction is initiated by the enol tautomer of the starting material. wikipedia.org The final step of the proposed mechanism also involves a crucial tautomerization of an intermediate to form the stable, final dihydrothiophene product. wikipedia.org The position of this equilibrium can be influenced by factors like solvent and the electronic nature of substituents, which can affect the stability of the respective tautomers. rsc.orgorganic-chemistry.org

Transformative Reactions of the Dihydrothiophene Ring System

Once formed, the 3-methyl-2,5-dihydrothiophene ring is not inert. It can undergo a variety of transformative reactions that modify the ring itself, either through aromatization to the corresponding thiophene or through ring-opening to form acyclic structures that may undergo subsequent reactions.

Aromatization and Dehydrogenation Protocols (e.g., Chloranil-Mediated Conversions)

The conversion of a dihydrothiophene to its aromatic thiophene counterpart is a dehydrogenation reaction. This process introduces a second double bond into the ring, resulting in a fully conjugated, aromatic system. A variety of reagents can accomplish this transformation.

Chloranil (B122849) (tetrachloro-1,4-benzoquinone) is a well-established dehydrogenating agent, particularly effective for hydrocarbons that contain a partially hydrogenated aromatic nucleus or a reactive —CH—CH— group adjacent to a double bond. organic-chemistry.orgchemicalbook.com The mechanism is believed to involve a hydrogen transfer from the substrate to the quinone, which is reduced to the corresponding hydroquinone (B1673460). organic-chemistry.org This method has been successfully used for the aromatization of various heterocyclic systems, such as tetrahydrocarbazoles. rsc.org Given this reactivity profile, chloranil and similar quinones are suitable reagents for the aromatization of 2,5-dihydrothiophenes to thiophenes. acs.orgorganic-chemistry.orgchemicalbook.com The driving force for this reaction is the formation of the thermodynamically stable aromatic thiophene ring.

Table 2: Selected Dehydrogenation Methods for Dihydroaromatic Systems

Reagent/Catalyst Substrate Type Product Reference
Chloranil Tetrahydrocarbazoles Carbazoles rsc.org
Chloranil Hydrocarbons with active —CH—CH— groups Dehydrogenated hydrocarbons organic-chemistry.org
Sulphided Co-Mo/Alumina Tetrahydrothiophene Thiophene cdnsciencepub.comcdnsciencepub.com

Ring-Opening Reactions and Subsequent Cyclizations

The dihydrothiophene ring can be cleaved under certain conditions, leading to acyclic thio-compounds. These ring-opening reactions can be synthetically useful, providing access to functionalized intermediates that might not be readily available through other means.

A classic example is the reduction of 2,5-dihydrothiophene (B159602) with sodium in liquid ammonia, which results in ring-opening to produce a mixture of 2-butanethiol (B122982) and 3-butanethiol. orgsyn.org More complex, fused thiophene systems also exhibit this reactivity. For instance, dithieno[2,3-b:3',2'-d]thiophene derivatives undergo ring-opening of the central thiophene ring when treated with organolithium reagents like n-BuLi or various aryllithiums. nist.gov Quenching the reaction with an electrophile, such as DMF, yields functionalized 3,3'-bithiophene (B186561) derivatives. This reaction provides a pathway to elaborate bithiophene structures that are of interest in materials science.

The products of these ring-opening reactions can themselves be valuable precursors for subsequent cyclization reactions, leading to new and different heterocyclic or carbocyclic frameworks. This sequence of ring-opening followed by ring-closing allows for significant molecular rearrangement and the construction of complex architectures from relatively simple starting materials.

Oxidative Ring-Opening Leading to Furan (B31954) Formation (e.g., Pummerer-Type Rearrangements)

A powerful method for the synthesis of highly substituted furans involves the oxidative ring-opening of 2,5-dihydrothiophenes. nih.govresearchgate.netacs.org This transformation can be initiated by the selective S-chlorination of the dihydrothiophene, which generates an oxidized intermediate. nih.govacs.org This intermediate then undergoes a spontaneous Pummerer-type rearrangement to yield the corresponding furan. nih.govacs.org

The Pummerer rearrangement is a classic organic reaction where an alkyl sulfoxide (B87167) rearranges in the presence of an activating agent, typically acetic anhydride, to form an α-acyloxy-thioether. wikipedia.org In the context of 2,5-dihydrothiophenes, this rearrangement provides a metal-free pathway to construct tetrasubstituted and orthogonally functionalized furans under mild conditions. nih.govresearchgate.netacs.org The process is initiated by the selective oxidation of the sulfur atom, often using reagents like N-chlorosuccinimide (NCS), which is inexpensive and allows the reaction to proceed at ambient temperature with high yields. nih.govresearchgate.net

Mechanistic studies and computational analysis have shed light on the intricacies of this Pummerer-type rearrangement, revealing the formation of a sulfonium (B1226848) intermediate that is key to the ring-opening and subsequent cyclization to the furan ring. nih.govresearchgate.net This methodology has proven to be a valuable alternative to traditional furan syntheses that rely on condensation chemistry or transition-metal catalysis. nih.govacs.org

The versatility of this approach is demonstrated by its application in the total synthesis of natural products like the bisabolene (B7822174) sesquiterpenoids. nih.govresearchgate.net Furthermore, the reaction conditions can be tailored to achieve specific outcomes. For instance, using different halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) allows for the synthesis of the corresponding brominated or iodinated furans. nih.govacs.org

Ionic Additions and Radical-Initiated Transformations

The chemical behavior of 3-methyl-2,5-dihydrothiophene 1,1-dioxide has been explored through various reactions, including ionic additions and radical-initiated transformations. vt.edu The addition of chlorine and hydrogen iodide to this compound has been successfully accomplished, demonstrating its susceptibility to electrophilic attack at the double bond. vt.edu

Radical-initiated reactions have also been investigated, highlighting the versatility of the dihydrothiophene scaffold in accommodating different reaction pathways. vt.edu Carbon-centered radical-initiated olefin transformations have gained significant attention in recent years as a powerful tool for installing functional groups and increasing molecular complexity. mdpi.com These reactions can proceed through various mechanisms, including alkene Heck-type alkylation, hydroalkylation, and difunctionalization. mdpi.com While specific studies on "2,5-Dihydrothiophene, 3-methyl-" in this context are not detailed in the provided search results, the general principles of radical addition to alkenes are well-established and applicable to this substrate. mdpi.comresearchgate.net

Diels-Alder Reactions and their Scope in Dihydrothiophene Chemistry

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. nih.gov While thiophene itself is a poor diene in thermal cycloadditions due to its aromaticity, its derivatives, such as thiophene S-oxides and S,S-dioxides, can participate in these reactions. nih.gov The loss of aromaticity in these oxidized forms enhances their reactivity as dienes. nih.gov

Specifically, 3-methyl-2,5-dihydrothiophene 1,1-dioxide has been studied for its participation in Diels-Alder reactions. vt.edu These reactions are valuable for constructing complex cyclic systems. For instance, the reaction of 2,5-dihydrothiophenes with dienophiles can lead to bicyclic adducts. chemicalbook.com A novel Diels-Alder reaction has been described between 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide and other dienophiles, further expanding the synthetic utility of this class of compounds. vt.edu The hetero-Diels-Alder reaction of sulfur dioxide with conjugated dienes is also a relevant transformation, typically favoring the formation of a thermodynamically more stable five-membered ring adduct, the sulfolene. researchgate.netmdpi.com

Oxidation and Reduction Chemistry of Dihydrothiophene Derivatives

The sulfur atom in 2,5-dihydrothiophene derivatives is susceptible to oxidation, leading to the formation of sulfoxides and sulfones (1,1-dioxides). chemicalbook.comresearchgate.net For the parent 2,5-dihydrothiophene, oxidation with 30% hydrogen peroxide at low temperatures yields the corresponding sulfoxide. chemicalbook.com More vigorous oxidation conditions, such as hydrogen peroxide in acetic acid followed by heating, lead to the formation of the 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com The modified Prilezhaev oxidation has also been successfully applied to 3-methyl-2,5-dihydrothiophene 1,1-dioxide. vt.edu

The oxidation of thiophenes in general has been extensively reviewed, with various oxidizing agents like m-CPBA and dimethyldioxirane (B1199080) being used to produce thiophene 1-oxides and 1,1-dioxides. researchgate.net These oxidized derivatives are valuable intermediates in further synthetic transformations. researchgate.net

Conversely, reduction of the double bond in the dihydrothiophene ring can be achieved through hydrogenation. For example, hydrogenation of 2,5-dihydrothiophene over a palladium on carbon (Pd/C) catalyst in ethanol (B145695) results in the formation of tetrahydrothiophene. chemicalbook.com

Halogenation and Functional Group Interconversions

The introduction of halogen atoms into the 2,5-dihydrothiophene ring system is a key functionalization strategy. For the first time, the introduction of a single halogen atom into the unsaturated five-membered cyclic sulfone without isomerization of the double bond was achieved. vt.edu This allows for further synthetic manipulations.

Displacement reactions involving halogenated derivatives are also important. The properties of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide have been investigated, including various displacement reactions. vt.edu These reactions allow for the introduction of a wide range of functional groups, highlighting the role of halogenated dihydrothiophenes as versatile synthetic intermediates.

Pyrolysis and Cheletropic Extrusion Reactions (e.g., Sulfur Dioxide Elimination)

2,5-Dihydrothiophene 1,1-dioxides, also known as sulfolenes, are well-known precursors for the generation of 1,3-dienes through the thermal cheletropic extrusion of sulfur dioxide. researchgate.netmdpi.comthieme-connect.de This reaction is a concerted, pericyclic process that proceeds in accordance with the Woodward-Hoffmann rules, allowing for stereochemical control in the resulting diene. thieme-connect.de

The pyrolysis of 3-methyl-2,5-dihydrothiophene 1,1-dioxide has been studied as a method for generating 2-methyl-1,3-butadiene (isoprene). vt.edu Similarly, the pyrolysis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide yields 2-bromomethyl-1,3-butadiene, a useful substituted diene. vt.edu The structure of this pyrolysate has been confirmed by infrared and ultraviolet spectroscopy. vt.edu

The rates of decomposition of substituted dihydrothiophene 1,1-dioxides have been investigated, with factors such as the substitution pattern on the ring influencing the reaction rate. researchgate.net For instance, strain release can accelerate the fragmentation process. researchgate.net

Allylic Rearrangements in 3-Bromomethyl-2,5-dihydrothiophene 1,1-Dioxide

Allylic rearrangements represent another important facet of the reactivity of substituted dihydrothiophenes. Evidence for the allylic rearrangement of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide has been obtained through ultraviolet absorption studies. vt.edu Such rearrangements can lead to isomeric products and need to be considered when planning synthetic sequences involving these compounds. Radical-induced 1,3-rearrangements of allylic sulfones have also been reported, proceeding through an addition-elimination mechanism of sulfonyl radicals. rsc.org

Mannich-Type Reactions for Polycyclic System Construction

The Mannich reaction is a powerful multicomponent reaction that forms a β-amino-carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. acs.orgacs.org This reaction is highly valuable for introducing nitrogen-containing functionalities and for constructing complex polycyclic systems in a single step. acs.org

In the context of dihydrothiophenes, this reaction has been effectively utilized to build fused heterocyclic systems. For instance, functionalized 2-amino-4,5-dihydrothiophenes can serve as the active hydrogen component in reactions with formaldehyde (B43269) and a primary amine under non-catalyzed Mannich conditions. This approach leads to the formation of hexahydrothieno[2,3-d]pyrimidine core structures. acs.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic dihydrothiophene derivative. This initial aminomethylation is followed by an intramolecular cyclization to yield the final polycyclic product.

A study on the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles demonstrated their utility as building blocks for these complex systems. acs.org The reaction of these dihydrothiophenes with formaldehyde and an amine provides a direct route to the thieno[2,3-d]pyrimidine (B153573) skeleton, a scaffold of interest in medicinal chemistry.

Table 1: Mannich-Type Reaction for Hexahydrothieno[2,3-d]pyrimidine Synthesis

Dihydrothiophene ReactantAldehydeAmineResulting Polycyclic System
2-Amino-4,5-dihydrothiophene-3-carbonitrileFormaldehydePrimary Amine (RNH₂)Hexahydrothieno[2,3-d]pyrimidine

Cross-Coupling Reactions (e.g., Suzuki Coupling for Dithienylethenes)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. nih.gov It is particularly noted for its mild reaction conditions and tolerance of a wide variety of functional groups. acs.org

For thiophene derivatives, the Suzuki coupling is a key method for creating biaryl structures, including dithienylethenes, which are of significant interest in materials science for their photochromic properties. The general strategy involves the reaction of a halo-thiophene with a thienylboronic acid (or vice versa). Research has demonstrated the successful double Suzuki-Miyaura condensation on 2,5-dibromothiophene (B18171) to synthesize 2,5-disubstituted thiophenes. researchgate.net

Similarly, studies on 2,5-dibromo-3-hexylthiophene (B54134) have shown that it can be effectively coupled with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst to produce 2,5-biaryl-3-hexylthiophenes in good yields. acs.org Although a direct example using 3-methyl-2,5-dihydrothiophene is not detailed, the principles are directly applicable. A suitably halogenated 3-methyl-2,5-dihydrothiophene could be coupled with a thienylboronic acid derivative to construct dithienylethene-like structures. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. acs.org

Table 2: Suzuki Cross-Coupling of Substituted Thiophenes

Thiophene SubstrateCoupling PartnerCatalystBaseProduct Type
2,5-Dibromo-3-hexylthiopheneAryl-boronic acidsPd(PPh₃)₄K₃PO₄2,5-Biaryl-3-hexylthiophene
2,5-DibromothiopheneIsopropenylboronic acid pinacol (B44631) esterNot specifiedNot specified2,5-Diisopropenylthiophene
2-HaloselenophenesAryl boronic acidsPd(OAc)₂K₂CO₃2-Arylselenophenes

Chemoselectivity and Stereoselectivity in Dihydrothiophene Transformations

Controlling the selectivity of reactions is paramount for the efficient synthesis of complex molecules. In the chemistry of dihydrothiophenes, achieving high chemoselectivity (differentiating between functional groups) and stereoselectivity (controlling the spatial arrangement of atoms) is a key focus of research.

Diastereoselective Synthesis and Reaction Pathways

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted dihydrothiophenes, the relative configuration of substituents on the ring can often be controlled.

A notable example is the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov These compounds can be prepared through the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by an intramolecular cyclization. nih.gov The reaction pathway preferentially forms the trans diastereomer, where the aryl group at the C4 position and the benzoyl group at the C5 position are on opposite sides of the thiophene ring. This stereochemical outcome is dictated by the transition state of the cyclization step, which favors the arrangement that minimizes steric hindrance between the bulky substituents. Quantum chemical studies have been employed to understand the mechanism and the origins of this diastereoselectivity. nih.gov

Various synthetic routes to 2-amino-4,5-dihydrothiophenes (ADHTs) exist, including diastereoselective cycloadditions of aminothioisomünchnones with chiral 1,2-diaza-1,3-butadienes, which also yield specific diastereomers. nih.gov

Enantioselective Methodologies

Enantioselective synthesis, the ability to produce one enantiomer of a chiral molecule preferentially, is of utmost importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While the development of enantioselective methods for dihydrothiophenes is an ongoing area of research, significant progress has been made.

A prominent example is the rhodium-catalyzed enantioselective and regiodivergent synthesis of 2- and 3-alkylidene 2,3-dihydrothiophenes from 1,2,3-thiadiazoles and allenes. acs.orgacs.org In this process, the choice of a chiral phosphine (B1218219) ligand is critical for controlling the outcome.

Using the (4R, 5R)-DIOP ligand, enantiopure 2-alkylidene-2,3-dihydrothiophenes are formed.

Switching the ligand to (R)-Cy-BINAP reverses the regioselectivity, yielding 3-alkylidene-2,3-dihydrothiophenes with high enantioselectivity. acs.org

The origin of the enantiocontrol is attributed to steric interactions within the chiral environment created by the ligand. acs.orgacs.org Furthermore, non-covalent interactions, such as C-H···π and C-H···O interactions between the substrate and the ligand-metal complex, are responsible for determining the regioselectivity and the geometry (Z/E) of the resulting double bond. acs.orgacs.org Other organocatalytic approaches have also been developed, such as the use of Takemoto's catalyst for the formal thio [3+2] cyclization to construct optically active spiroannulated dihydrothiophenes with excellent enantioselectivities. acs.org

Table 3: Enantioselective Synthesis of Alkylidene Dihydrothiophenes

Reaction TypeCatalyst/LigandProduct TypeEnantioselectivity (ee)Key Control Element
Rh-catalyzed reaction of 1,2,3-thiadiazoles and allenesRh / (4R, 5R)-DIOP2-Alkylidene-2,3-dihydrothiopheneHighChiral Ligand (DIOP)
Rh-catalyzed reaction of 1,2,3-thiadiazoles and allenesRh / (R)-Cy-BINAP3-Alkylidene-2,3-dihydrothiopheneHighChiral Ligand (Cy-BINAP)
Formal Thio [3+2] CyclizationTakemoto's CatalystSpiroannulated DihydrothiophenesExcellentOrganocatalyst

Computational Chemistry and Theoretical Characterization

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. These studies involve solving the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Geometry Optimization using Density Functional Theory (DFT) Methods (e.g., B3LYP with specific basis sets)

A critical first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular hybrid functional known for providing a good balance between accuracy and computational cost.

This process would involve:

Defining an initial structure of 3-methyl-2,5-dihydrothiophene.

Selecting a basis set (e.g., 6-31G*, cc-pVTZ) which defines the set of mathematical functions used to build the molecular orbitals.

Performing an iterative calculation that adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is found.

The result would be a set of precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. However, specific optimized geometrical parameters for 3-methyl-2,5-dihydrothiophene derived from B3LYP or other DFT methods are not available in the reviewed literature.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting chemical reactivity. It is a 3D map of the electrostatic potential plotted onto a constant electron density surface of a molecule. This visualization helps to identify the electron-rich and electron-poor regions.

Red regions (negative potential) indicate areas of high electron density, such as those around lone pairs of electrons on the sulfur atom. These sites are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density, typically around hydrogen atoms, which are susceptible to nucleophilic attack.

For 3-methyl-2,5-dihydrothiophene, an MESP analysis would likely show a region of negative potential around the sulfur atom, corresponding to its lone pairs, and another associated with the π-electron density of the carbon-carbon double bond. A study on the parent compound, 2,5-dihydrothiophene (B159602), has shown that the most nucleophilic regions are associated with the lone pairs on the sulfur atom nih.gov. A specific MESP map for the 3-methyl derivative is not documented in available research.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This is the outermost orbital containing electrons. It acts as the electron donor in a chemical reaction. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack.

LUMO: This is the innermost orbital without electrons. It acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

For 3-methyl-2,5-dihydrothiophene, the HOMO would likely be concentrated on the sulfur atom and the C=C double bond, representing the most nucleophilic centers. The LUMO would be expected to have significant contributions from the antibonding orbitals of the ring. While FMO analysis has been performed on similar molecules dcfinechemicals.com, specific HOMO-LUMO energy values and distribution plots for 3-methyl-2,5-dihydrothiophene are not present in the scientific literature.

Table 4.1: Hypothetical Frontier Molecular Orbital Data

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
No published data is available for these parameters for 2,5-Dihydrothiophene, 3-methyl-.

Charge Density Distribution and Identification of Chemical Reactivity Sites

The distribution of electron charge within a molecule is a key determinant of its physical and chemical properties. Computational methods can calculate the partial atomic charges on each atom, providing insight into the molecule's polarity and reactive sites. Various charge calculation schemes exist, such as Mulliken population analysis, Natural Population Analysis (NPA) derived from NBO theory, and charges derived from fitting the electrostatic potential.

These calculated charges, in conjunction with FMO analysis and MESP maps, allow for a robust identification of the most probable sites for chemical reactions. For 3-methyl-2,5-dihydrothiophene, one would expect the sulfur atom to carry a negative partial charge, making it a nucleophilic center. The carbon atoms of the double bond would also be key reactive sites. However, specific calculated charge distributions for this compound are not available in the literature.

Fukui Functions for Reactivity Prediction

Fukui functions are powerful tools within the framework of DFT used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgscispace.com These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. semanticscholar.org For a given atom k in a molecule, three types of condensed Fukui functions are typically calculated to predict reactivity:

fk+ : for nucleophilic attack (where the molecule accepts an electron).

fk- : for electrophilic attack (where the molecule donates an electron).

fk0 : for radical attack.

Mechanistic Probing via Theoretical Calculations

Theoretical calculations are instrumental in mapping the entire course of a chemical reaction, from reactants to products, by identifying the high-energy transition state (TS) that connects them. The geometry of the TS is a critical piece of information, representing the "point of no return" along a reaction coordinate. For reactions involving dihydrothiophenes, such as dehydrogenation or retro-Diels-Alder reactions, computational methods like DFT can be used to optimize the structures of these transient species. researchgate.netresearchgate.net

For example, theoretical studies on the retro-Diels-Alder reaction of 4H-thiopyran, a related sulfur-containing heterocycle, have successfully characterized the transition state structures at the B3LYP/6–311 + G(d,p) level of theory. researchgate.net Similarly, investigations into the decomposition of 2,5-dihydrothiophene have used ab initio MO and DFT methods to determine the nature of the transition state structures involved. researchgate.net These calculations provide detailed geometric parameters of the TS, such as bond lengths and angles, offering a snapshot of the molecule as bonds are broken and formed. By mapping the potential energy surface, a complete reaction trajectory can be visualized, detailing the lowest energy path from reactant to product. researchgate.net

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a key determinant of the reaction rate. libretexts.org It represents the energy difference between the reactants and the transition state. youtube.com Computational chemistry provides a direct means to calculate this crucial parameter for various reaction pathways. nih.govresearchgate.net

Theoretical studies on the decomposition and dehydrogenation of 2,5-dihydrothiophene, the parent compound of 3-methyl-2,5-dihydrothiophene, have been performed using DFT and ab initio methods. researchgate.net For the decomposition of 2,5-dihydrothiophene, the activation energy was calculated to be 61.34 kcal/mol at the B3LYP/6-31G//HF/6-31G level of theory, a value in good agreement with experimental data. researchgate.net This high barrier indicates significant thermal input is required for the reaction to proceed. The presence of a methyl group, as in 2,5-Dihydrothiophene, 3-methyl-, would be expected to influence this value due to electronic and steric effects, likely altering the stability of the transition state. Calculations for related reactions, such as the formation of o-quinomethide derivatives, also show that DFT methods can predict activation energies with reasonable accuracy, although some methods may overestimate or underestimate the values compared to experimental results. nih.gov

Table 1: Calculated Activation Energies for Decomposition of Five-Membered Heterocycles

Compound Method Activation Energy (kcal/mol)
3-Pyrroline B3LYP/6-31G//HF/6-31G 46.20
2,5-Dihydrofuran B3LYP/6-31G//HF/6-31G 50.17
2,5-Dihydrothiophene B3LYP/6-31G//HF/6-31G 61.34

Data sourced from a theoretical study on the decomposition of five-membered ring heterocycles. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule, translating complex wavefunctions into a simple Lewis-like structure of chemical bonds and lone pairs. nih.govyoutube.com This analysis yields information on atomic charges, bond orders, and the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. youtube.comresearchgate.net

Aromaticity is a key concept in chemistry related to stability and reactivity. While 2,5-dihydrothiophene itself is non-aromatic, its reactions can lead to the formation of aromatic products like thiophene (B33073). Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. researchgate.netdiva-portal.orgmdpi.com It involves calculating the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)); large negative values are indicative of aromatic character, while positive values suggest anti-aromaticity and values near zero imply non-aromaticity. mdpi.comresearchgate.net

In the dehydrogenation of 2,5-dihydrothiophene to form the aromatic thiophene, NICS values can be calculated for the reactant, transition state, and product to track the change in aromaticity throughout the reaction. researchgate.net For instance, thiophene, the aromatic product, has a calculated NICS(0) value of -13.0 ppm, confirming its aromatic character. whiterose.ac.uk A theoretical study on the dehydrogenation of 2,5-dihydrothiophene confirmed that the aromaticity of the product is a key kinetic and thermodynamic driving force for the reaction. researchgate.net The change in NICS values along the reaction coordinate provides a quantitative measure of how aromatic stabilization develops in the transition state and is fully realized in the final product.

Table 2: Comparison of NICS(0) Values for Thiophene and Benzene (B151609)

Compound NICS(0) (ppm) Aromatic Character
Thiophene -13.6 Aromatic
Benzene -9.7 Aromatic

Data sourced from computational studies on aromatic character. researchgate.net

Computational methods are highly effective for determining the relative stabilities of isomers, which are molecules with the same chemical formula but different atomic arrangements. nih.govuci.edu For dihydrothiophene, several isomers exist, including 2,5-dihydrothiophene and 2,3-dihydrothiophene (B74016). wikipedia.org The position of the methyl group in 3-methyl-2,5-dihydrothiophene adds another layer of isomeric complexity (e.g., vs. 4-methyl-2,3-dihydrothiophene).

By calculating the total electronic energy (often including zero-point energy corrections) for the optimized geometries of each isomer, their relative stabilities can be compared. researchgate.netresearchgate.net Theoretical studies consistently show that the relative stability is highly dependent on factors like conjugation and ring strain. For the parent dihydrothiophenes, the 2,3-dihydro isomer is generally found to be more stable than the 2,5-dihydro isomer due to the conjugation of the double bond with the sulfur atom's lone pairs. The energy difference between these isomers can be precisely quantified using methods like DLPNO-CCSD(T) or DFT. nih.gov These calculations are crucial for predicting the equilibrium distribution of isomers and understanding which forms are likely to predominate under specific conditions.

Modeling of Environmental Transformations

Computational models are instrumental in predicting the fate of 3-methyl-2,5-dihydrothiophene in the environment. By simulating complex chemical processes, researchers can understand its degradation pathways, including thermal decomposition and reactions with atmospheric oxidants like ozone.

While direct ab initio studies on the thermal decomposition of 3-methyl-2,5-dihydrothiophene are not extensively documented, significant insights can be drawn from computational investigations into its parent compound, 2,5-dihydrothiophene. Theoretical studies employing ab initio Molecular Orbital (MO) and Density Functional Theory (DFT) methods have explored the dehydrogenation of 2,5-dihydrothiophene as a primary thermal decomposition pathway. researchgate.net

The proposed mechanism involves a concerted but non-synchronous elimination of a hydrogen molecule (H₂) to form the aromatic and more stable thiophene ring. This process proceeds through a five-membered cyclic transition state. researchgate.net

Computational studies using various levels of theory have calculated the energy barriers for this decomposition. For the unsubstituted 2,5-dihydrothiophene, the calculated energy barrier for dehydrogenation is approximately 61.34 kcal/mol, a value that shows good agreement with experimental data for related compounds. researchgate.net The presence of a methyl group, as in 3-methyl-2,5-dihydrothiophene, is generally expected to influence the reaction kinetics. Theoretical studies on other heterocyclic systems have shown that methyl substituents tend to lower the activation energy for thermal decomposition. mdpi.com This effect is attributed to the electron-donating nature of the methyl group, which can stabilize the transition state.

Table 1: Calculated Energy Barriers for Thermal Dehydrogenation of 2,5-Dihydrothiophene and Related Compounds researchgate.net

CompoundMethodCalculated Energy Barrier (kcal/mol)
2,5-DihydrothiopheneB3LYP/6-31G//HF/6-31G61.34
2,5-DihydrofuranB3LYP/6-31G//HF/6-31G50.17
3-PyrrolineB3LYP/6-31G//HF/6-31G46.20

This interactive table provides calculated energy barriers for the thermal decomposition of 2,5-dihydrothiophene and analogous five-membered heterocyclic compounds. The data highlights the relative stability of the thiophene derivative.

The reaction of 3-methyl-2,5-dihydrothiophene with ozone is a key process in its atmospheric degradation. Quantum chemical investigations, though not specifically focused on this molecule, provide a robust framework for understanding its ozonolysis mechanism based on studies of other alkenes. copernicus.orgnih.gov The reaction is expected to follow the Criegee mechanism. copernicus.orgmasterorganicchemistry.com

The process is initiated by a [4+2] cycloaddition of ozone to the carbon-carbon double bond of the dihydrothiophene ring, forming a highly unstable primary ozonide (also known as a molozonide or 1,2,3-trioxolane). copernicus.orgmasterorganicchemistry.com This intermediate rapidly undergoes cycloreversion to break apart into two fragments: a carbonyl compound and a carbonyl oxide, often referred to as a Criegee intermediate (CI). copernicus.org

For 3-methyl-2,5-dihydrothiophene, the cleavage of the double bond would lead to two possible fragmentation pathways, breaking the five-membered ring and yielding a linear bifunctional sulfur-containing molecule. The initial cleavage would produce a carbonyl oxide and a corresponding carbonyl fragment. Due to the asymmetry introduced by the methyl group, two different Criegee intermediates and two corresponding carbonyl compounds could be formed.

Pathway A:

Criegee Intermediate: A sulfur-containing carbonyl oxide.

Carbonyl Compound: Propanal.

Pathway B:

Criegee Intermediate: A methyl-substituted carbonyl oxide.

Carbonyl Compound: A sulfur-containing aldehyde (thio-formaldehyde derivative).

These highly reactive Criegee intermediates can then undergo several subsequent reactions, including unimolecular decay to form radicals (like OH) or bimolecular reactions with other atmospheric species (e.g., water, SO₂). copernicus.orgresearchgate.net They can also rearrange to form a more stable secondary ozonide (a 1,2,4-trioxolane), though this is less common in the gas phase. researchgate.net Computational studies on the ozonolysis of a similar compound, 3-methyl-2-butene-1-thiol, have identified the formation of acetone (B3395972) and mercaptoacetaldehyde (B1617137) as primary products, which supports the predicted fragmentation pattern. figshare.com

Table 2: Predicted Primary Products from the Ozonolysis of 3-Methyl-2,5-dihydrothiophene

Fragmentation PathwayCarbonyl ProductCriegee Intermediate (Carbonyl Oxide)
Pathway APropanalS-containing Carbonyl Oxide
Pathway BThio-aldehyde derivativeMethyl-substituted Carbonyl Oxide

This interactive table outlines the predicted initial products from the two possible fragmentation pathways of the primary ozonide formed during the ozonolysis of 3-methyl-2,5-dihydrothiophene, based on the established Criegee mechanism.

Spectroscopic and Analytical Characterization Techniques for Research

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the structure of molecules. For poly(3-methylthiophene), a related polymer, FTIR analysis reveals key vibrational modes. researchgate.net Low-intensity peaks observed at approximately 2926 cm⁻¹ and 2850 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of C-H bonds, respectively. researchgate.net While specific FTIR data for the monomer 2,5-Dihydrothiophene (B159602), 3-methyl- is not detailed in the provided results, the principles of analysis are directly applicable. The spectrum would be expected to show characteristic absorptions for the C-H bonds of the methyl group and the dihydrothiophene ring, as well as C=C and C-S stretching vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy for Structural and Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For 3-methyl-2,5-dihydrothiophene-1,1-dioxide, a structurally similar compound, Raman spectral data is available, suggesting that FT-Raman is a viable technique for the analysis of the title compound. chemicalbook.comchemicalbook.com The C=C double bond within the dihydrothiophene ring would be expected to produce a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2,5-dihydrothiophene, the parent compound, a deceptively simple [A[B]₂]₂ type spectrum is observed at 60 MHz. hhu.de For substituted dihydrothiophenes, the complexity of the spectrum increases, providing rich structural information. hhu.dersc.org For instance, in various dihydrothiophene derivatives, proton signals are well-resolved, and their chemical shifts and coupling constants allow for the assignment of specific protons within the ring and any substituent groups. rsc.orgacs.org The chemical shifts of protons are influenced by their local electronic environment, and coupling patterns reveal the number and proximity of neighboring protons.

Table 1: Representative ¹H NMR Data for Related Thiophene (B33073) Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Coupling (J, Hz)
(E)-2-(1, 3-Diphenylallyl)thiophene CDCl₃ δ 7.40 (t, J = 6.1 Hz, 2H), 7.35 (dd, J = 8.9, 7.1 Hz, 4H), 7.32–7.25 (m, 4H), 7.24 (d, J = 5.1 Hz, 1H), 6.99 (dd, J = 5.1, 3.5 Hz, 1H), 6.85 (d, J = 3.5 Hz, 1H), 6.68 (dd, J = 15.8, 7.6 Hz, 1H), 6.48 (d, J = 15.8 Hz, 1H), 5.10 (d, J = 7.6 Hz, 1H) rsc.org

This table presents data for related compounds to illustrate typical chemical shift ranges and coupling patterns. Specific data for 2,5-Dihydrothiophene, 3-methyl- was not available in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. For 3-methyl-2,5-dihydrothiophene-1,1-dioxide, the oxidized form of the target compound, ¹³C NMR data is available. chemicalbook.com The analysis of various thiophene and dihydrothiophene derivatives demonstrates the utility of ¹³C NMR in identifying the carbon atoms of the heterocyclic ring and the methyl substituent. rsc.orgacs.org

Table 2: Representative ¹³C NMR Data for Related Thiophene Derivatives

Compound Solvent Chemical Shift (δ, ppm)
(E)-2-(1, 3-Diphenylallyl)thiophene CDCl₃ δ 147.60, 143.15, 136.99, 131.93, 131.27, 128.59, 128.51, 128.21, 127.46, 126.88, 126.74, 126.41, 125.07, 124.34, 49.72 rsc.org

This table presents data for related compounds to illustrate typical chemical shift ranges. Specific data for 2,5-Dihydrothiophene, 3-methyl- was not available in the search results.

Two-Dimensional NMR Techniques (e.g., ¹H–¹³C Heteronuclear Multiple-Quantum Coherence (HMQC), ¹H–¹³C Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY)) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

¹H–¹³C Heteronuclear Multiple-Quantum Coherence (HMQC) correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.

¹H–¹³C Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the carbon skeleton and determining the placement of substituents. For example, in complex molecules, HMBC can be used to link different fragments of the molecule. ucl.ac.ukresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY experiments have been used to determine the cis relationship of protons relative to a substituent on a thiophene ring. hhu.de

The combination of these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure of 2,5-Dihydrothiophene, 3-methyl-, allowing for the confident assignment of all proton and carbon signals and the determination of its three-dimensional conformation. ucl.ac.ukresearchgate.netresearchgate.net

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint." For 3-methyl-2,5-dihydrothiophene (C₅H₈S), the EI-mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight.

While a specific spectrum for this compound is not available in the public NIST database, a predicted fragmentation pattern can be described. The molecular ion would appear at a mass-to-charge ratio (m/z) of 100. Key fragmentation pathways would likely include the loss of a methyl radical (•CH₃) to yield a stable fragment at m/z 85, and potential rearrangements involving the loss of sulfur-containing fragments. The analysis of these fragments provides strong evidence for the compound's structure. Data for the closely related compound 2,3-dihydrothiophene (B74016) shows a molecular ion at m/z 86, confirming the stability of the dihydrothiophene ring under EI conditions. nih.gov

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For 3-methyl-2,5-dihydrothiophene, HR-EI-MS would be used to confirm its molecular formula as C₅H₈S by distinguishing it from other combinations of atoms that have the same nominal mass.

Table 2: High-Resolution Mass Data for 2,5-Dihydrothiophene, 3-methyl-
Molecular FormulaNominal Mass (Da)Exact Mass (Da)
C₅H₈S100100.03467

Note: The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³²S). HRMS instruments can measure this value with ppm-level accuracy.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Product Analysis and Purity Assessment

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com In the context of synthesizing 3-methyl-2,5-dihydrothiophene, LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product.

The process involves injecting the crude reaction mixture into an LC system, where the target compound is separated from starting materials, byproducts, and solvents on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for positive identification of the product peak based on its molecular weight and helps to quantify its purity by comparing the area of its peak to the areas of any impurity peaks.

X-ray Diffraction Studies

Single-Crystal X-ray Structural Analysis for Definitive Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline material. youtube.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. copernicus.orgtu-dresden.de The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For a compound like 3-methyl-2,5-dihydrothiophene, which is a liquid at room temperature, obtaining a single crystal would require low-temperature crystallography or the synthesis of a suitable crystalline derivative. If a crystal could be analyzed, SCXRD would provide unambiguous data on:

Molecular Geometry: Precise bond lengths and bond angles.

Conformation: The puckering of the dihydrothiophene ring and the orientation of the methyl group.

Supramolecular Structure: How individual molecules pack together in the crystal lattice. mdpi.com

This definitive structural information is crucial for understanding the compound's physical properties and reactivity. mdpi.com

Table 3: Information Obtained from Single-Crystal X-ray Diffraction
ParameterDescriptionSignificance
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.Defines the crystal system and lattice parameters.
Space GroupThe set of symmetry operations that describe the crystal's structure.Provides information on molecular symmetry in the solid state.
Atomic CoordinatesThe (x, y, z) position of each atom within the unit cell.Allows for the complete visualization of the 3D molecular structure.
Bond Lengths/AnglesThe distances between bonded atoms and the angles between adjacent bonds.Confirms connectivity and reveals details of molecular geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Rearrangement Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules. For derivatives of 2,5-dihydrothiophene, this technique can provide information on the energy required to promote electrons to higher energy orbitals. Studies on related organic chromophores have demonstrated that the solvent environment and molecular structure can influence photochemical reaction pathways. bris.ac.uk

In the context of "2,5-Dihydrothiophene, 3-methyl-", UV-Vis spectroscopy can be employed to study its electronic absorption profile. The position and intensity of absorption bands can offer insights into the electronic structure of the dihydrothiophene ring and the influence of the methyl substituent.

Chromatographic Methods for Mixture Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of "2,5-Dihydrothiophene, 3-methyl-" from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds in a sample. jmchemsci.comunar.ac.id In the analysis of "2,5-Dihydrothiophene, 3-methyl-", GC would be used to separate it from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion and a series of fragment ions, which are characteristic of the compound's structure. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern is highly dependent on the structure of the molecule, including the position and nature of substituents on the ring. arkat-usa.org

For the related compound, 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide, the mass spectrum shows characteristic fragmentation patterns that can be used for its identification. nist.gov While the specific mass spectrum for "2,5-Dihydrothiophene, 3-methyl-" is not provided in the search results, GC-MS remains a primary method for its unambiguous identification in complex mixtures. researchgate.netjocpr.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. unar.ac.id

Table 1: GC-MS Data for Related Dihydrothiophene Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
2,5-Dihydro-3-methyl-thiophene 1,1-dioxideC5H8O2S132.18Data not available in search results
2,3-Dihydro-5-methyl-thiopheneC5H8S100.18Data not available in search results

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of a broad range of compounds. For non-volatile or thermally labile compounds where GC is not suitable, HPLC is the method of choice. A specific HPLC method has been described for the analysis of a related compound, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide, using a reverse-phase Newcrom R1 column. sielc.com This method utilizes a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

This methodology can be adapted for the separation and purification of "2,5-Dihydrothiophene, 3-methyl-". The choice of a C18 or other suitable reverse-phase column, along with optimization of the mobile phase composition, would be critical for achieving good separation from impurities. HPLC is particularly useful for preparative separations to obtain a high-purity sample for further analysis or use. sielc.com Modern ultra-high-performance liquid chromatography (UHPLC) systems can offer faster analysis times and higher resolution. nih.gov

Table 2: Illustrative HPLC Parameters for Dihydrothiophene Derivatives

ParameterValue
ColumnNewcrom R1 (or similar reverse-phase column)
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid)
DetectionUV-Vis or Mass Spectrometry (MS)
ApplicationAnalytical separation, preparative purification, pharmacokinetics

This table is based on a method for a related compound and serves as a starting point for developing a method for "2,5-Dihydrothiophene, 3-methyl-". sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. chemscene.com In the synthesis of "2,5-Dihydrothiophene, 3-methyl-", TLC would be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The different components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. The position of the compounds is then visualized, often under UV light if the compounds are UV-active.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rf value of the product spot to that of a known standard of "2,5-Dihydrothiophene, 3-methyl-", its formation can be confirmed. TLC is also invaluable for optimizing the conditions for larger-scale purification by column chromatography.

Advanced Applications and Functional Material Development

Precursors in Complex Organic Synthesis

The strategic importance of 2,5-Dihydrothiophene (B159602), 3-methyl- lies in its ability to be converted into a variety of reactive intermediates, which are then employed in the construction of elaborate molecular architectures.

Synthesis of Conjugated Dienes (e.g., 2-Bromomethyl-1,3-butadiene)

A primary application of 2,5-Dihydrothiophene, 3-methyl- is its role as a stable precursor for the generation of isoprene (B109036) (2-methyl-1,3-butadiene). This transformation is a classic example of a cheletropic elimination reaction. The process involves two main steps:

Oxidation: The dihydrothiophene is first oxidized to its corresponding sulfone, 3-methyl-2,5-dihydrothiophene-1,1-dioxide, also known as isoprene cyclic sulfone. This is typically achieved using oxidizing agents like hydrogen peroxide. The resulting sulfone is a stable, crystalline solid, which can be easily purified by recrystallization. orgsyn.org

Thermal Extrusion: The purified sulfone undergoes a retro-cheletropic reaction upon heating, typically at temperatures between 135–140°C. orgsyn.org This reaction releases gaseous sulfur dioxide (SO₂) and the desired conjugated diene, isoprene, in very high purity. orgsyn.orgwikipedia.org

This method provides a reliable way to store and handle the volatile and reactive isoprene in the form of its stable, solid sulfone precursor. orgsyn.org While the direct synthesis of halogenated dienes like 2-bromomethyl-1,3-butadiene from this specific precursor is less commonly documented, the generation of the parent isoprene scaffold is a fundamental step that allows for subsequent functionalization, or its use in reactions where high-purity diene is essential.

Preparation of Substituted Butadienes from Dihydrothiophene Intermediates

The cheletropic extrusion strategy is not limited to isoprene and serves as a general and practical method for preparing a variety of substituted 1,3-butadienes. The reaction of a conjugated diene with sulfur dioxide is reversible, allowing for the formation of a five-membered cyclic sulfone. wikipedia.org This adduct effectively "protects" the diene.

This "sulfolene reaction" is advantageous because:

It allows for the separation of the diene from other hydrocarbons or reaction byproducts.

The solid sulfone can be stored and handled more safely and conveniently than the often volatile liquid diene.

Heating the sulfone regenerates the diene, often in situ, for immediate use in subsequent reactions like Diels-Alder cycloadditions.

This methodology has been successfully applied to prepare the sulfones of butadiene, isoprene, and 2,3-dimethylbutadiene, which serve as excellent precursors to the respective pure dienes. orgsyn.org

Table 1: Synthesis of Dienes via Sulfone Precursors

Diene Precursor Target Diene Reaction Type Ref.
3-Methyl-2,5-dihydrothiophene-1,1-dioxide Isoprene Cheletropic Extrusion orgsyn.org
2,5-Dihydrothiophene-1,1-dioxide 1,3-Butadiene Cheletropic Extrusion orgsyn.org
3,4-Dimethyl-2,5-dihydrothiophene-1,1-dioxide 2,3-Dimethylbutadiene Cheletropic Extrusion orgsyn.org

Scaffold for Thieno[2,3-d]pyrimidine (B153573) Core System Construction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological and pharmacological relevance. nih.govacs.org While direct cyclization from 2,5-Dihydrothiophene, 3-methyl- is not typical, it serves as a viable starting point for creating the necessary thiophene (B33073) intermediates. The synthetic pathway involves:

Aromatization: The first step is the conversion of the dihydrothiophene ring into an aromatic thiophene ring. This can be accomplished through various methods, including dehydrogenation over a chromium oxide-aluminum oxide catalyst at high temperatures or by reaction with phosphorus heptasulfide. orgsyn.org This yields 3-methylthiophene (B123197). orgsyn.orgwikipedia.org

Functionalization: The resulting 3-methylthiophene must then be functionalized to install the groups required for pyrimidine (B1678525) ring formation. The most common precursors for thieno[2,3-d]pyrimidines are 2-aminothiophene-3-carboxylates, which are often synthesized via the Gewald reaction. nih.gov Starting from 3-methylthiophene, a sequence of electrophilic substitution and oxidation reactions can be envisioned to introduce the required amino and ester functionalities at the C2 and C3 positions.

Cyclization: Once the appropriately substituted 2-aminothiophene is obtained, it can be cyclized with various one-carbon reagents (e.g., formamide, urea) to construct the fused pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core. sciforum.net

Intermediates for 3-Thienyl Derivatives (e.g., 3-Thienylacetonitrile)

Following its aromatization to 3-methylthiophene, the compound becomes a versatile platform for accessing a wide array of 3-thienyl derivatives. orgsyn.orgwikipedia.org The synthesis of compounds like 3-thienylacetonitrile can be achieved through standard functional group interconversions. A plausible synthetic route would be:

Halogenation: Radical bromination of the methyl group of 3-methylthiophene using a reagent like N-bromosuccinimide (NBS) would yield 3-(bromomethyl)thiophene.

Nucleophilic Substitution: The resulting benzylic-type bromide is highly reactive towards nucleophiles. Treatment with sodium or potassium cyanide would lead to a straightforward Sₙ2 reaction, displacing the bromide and forming the target molecule, 3-thienylacetonitrile.

This strategy highlights how 2,5-Dihydrothiophene, 3-methyl- can be used as the foundational starting material for more complex thiophene-containing molecules that are valuable in medicinal chemistry and materials science. wikipedia.orguniv.kiev.ua

Synthesis of Furan (B31954) Derivatives from Dihydrothiophenes

While direct ring transformation of a dihydrothiophene to a furan is not a common reaction, 2,5-Dihydrothiophene, 3-methyl- can serve as a precursor to furan derivatives through a multi-step sequence that leverages its ability to generate isoprene. Research has shown that isoprene-derived epoxides can be converted into substituted tetrahydrofurans. copernicus.org

A potential pathway involves:

Isoprene Generation: Thermal decomposition of isoprene cyclic sulfone (prepared from 2,5-Dihydrothiophene, 3-methyl-) provides high-purity isoprene. orgsyn.org

Epoxidation and Diol Formation: Isoprene can be converted into various oxygenated derivatives. For example, epoxidation followed by hydrolysis can yield 2-methylbut-2-ene-1,4-diol. copernicus.org

Cyclization: Further epoxidation of this diol leads to cis- or trans-2-methyl-2,3-epoxybutane-1,4-diol. copernicus.org These epoxy diols can then undergo acid-catalyzed intramolecular cyclization. The attack of a terminal hydroxyl group onto the epoxide ring results in the formation of a five-membered furan ring, yielding products such as cis- and trans-3-methyltetrahydrofuran-3,4-diol. copernicus.org

Construction of Polycyclic Nitrosulfolane and Octahydrochromenone Rings

The isoprene generated from 2,5-Dihydrothiophene, 3-methyl- is a powerful tool in Diels-Alder reactions for the construction of complex polycyclic systems.

Polycyclic Nitro Compounds: While the specific synthesis of a "nitrosulfolane" from this starting material is not prominently described, the construction of polycyclic frameworks containing nitro groups is well-established. Isoprene, acting as the diene, readily participates in [4+2] cycloaddition reactions with various nitro-substituted alkenes (nitroalkenes) that act as dienophiles. For instance, reactions have been documented between isoprene and dienophiles such as N-mesyl-nitroindoles and 2-nitro-1H-pyrrole, leading to complex nitro-functionalized bicyclic adducts. sciforum.netresearchgate.net Similarly, β-fluoro-β-nitrostyrenes react with cyclic dienes, demonstrating the utility of nitroalkenes in these cycloadditions. beilstein-journals.org

Octahydrochromenone Scaffolds: An octahydrochromenone ring system features a fused cyclohexene (B86901) and dihydropyran-4-one structure. Such a scaffold can be envisioned through a Diels-Alder approach using isoprene. The reaction of isoprene with an α,β-unsaturated carbonyl compound (enone) bearing an ether linkage or a masked hydroxyl group on the dienophile could generate the core cyclohexene ring with the necessary functionalities for subsequent intramolecular cyclization to form the pyranone ring. The polar Diels-Alder reaction of isoprene with dienophiles like 2-bromocyclobutenone has been studied, indicating its reactivity towards complex dienophiles to form bicyclic systems that can be further elaborated. rsc.org

Table 2: Diels-Alder Reactions Using Isoprene for Polycycle Construction

Diene Dienophile Product Type Ref.
Isoprene N-mesyl-nitroindoles Polycyclic Nitro-indole Adduct sciforum.net
Isoprene 2-Nitro-1H-pyrrole Polycyclic Nitro-pyrrole Adduct researchgate.net
Isoprene 2-Bromocyclobutenone Bicyclic Ketone rsc.org
Isoprene Methylideneimidazolones Spiro-imidazolones researchgate.net

Precursors for Photochromic Dithienylethene Architectures

Dithienylethenes are a prominent class of photochromic compounds, known for their thermal stability and high fatigue resistance, making them ideal for applications such as optical data storage and molecular switches. A novel synthetic pathway has been developed to create both symmetric and non-symmetric dithienylethene derivatives that incorporate a 2,5-dihydrothiophene bridging unit. nih.govelsevierpure.com These new functional photochromic compounds exhibit properties comparable to well-established diarylethenes. nih.govelsevierpure.com The design of these molecules is crucial, with research indicating that substitution on the reactive carbon atoms of the dithienylethene core with electroactive groups can direct the cyclization to a specific part of the molecule. rsc.org This strategic substitution allows for greater control over the photochromic behavior of the resulting dyad. rsc.org

Development of Polymeric Materials

The unique structure of dihydrothiophene derivatives makes them suitable monomers for the synthesis of novel polymeric materials with interesting properties.

Polymerization of 2,5-Dimethylene-2,5-dihydrothiophene to Poly(2,5-thienyleneethylene)

While direct polymerization of 3-methyl-2,5-dihydrothiophene is less common, the related monomer, 2,5-dimethylene-2,5-dihydrothiophene, undergoes polymerization to form poly(2,5-thienyleneethylene). This polymer is part of a class of conducting polymers that have garnered significant interest for their electronic properties. The synthesis of related conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3,4-ethylenedithiathiophene) (PEDTT), has been achieved through the solid-state polymerization of their respective 2,5-dibromo-substituted monomers. researchgate.net This method is advantageous as it can produce highly ordered, nearly defect-free polymers. researchgate.net

Comparative Studies of Polymerization Methods (e.g., Vapor Deposition vs. Solution Polymerization)

The method of polymerization significantly impacts the properties of the resulting polymer films. Chemical Vapor Deposition (CVD) polymerization techniques are gaining traction as alternatives to traditional solution-based methods for creating high-quality polymer thin films. nih.gov

Vapor Deposition Polymerization: This all-dry process offers several advantages, including the ability to create highly uniform and conformal coatings on various substrates, even those that are delicate or have complex topographies. nih.govnih.gov Techniques like initiated Chemical Vapor Deposition (iCVD) allow for the synthesis of polymers with a high retention of functional groups due to the low processing temperatures. nih.gov This method avoids the use of solvents, which can be damaging to certain substrates. nih.gov

Solution Polymerization: This is a more traditional method for polymer synthesis. While effective, it can sometimes lead to less uniform films and may not be suitable for all substrate types.

A comparison of these methods highlights the versatility and precision that vapor deposition techniques can offer for the fabrication of advanced polymer coatings for various applications, including in the biomedical field. nih.govnih.gov

Role in the Design of Biologically Active Scaffolds (general class of compounds)

Dihydrothiophene scaffolds are recognized for their significant potential in medicinal chemistry. mdpi.com These sulfur-containing five-membered heterocyclic compounds are structurally similar to some naturally occurring therapeutic compounds and have been a focus of drug synthesis research. mdpi.com They are key components in the development of various biologically active molecules.

Contribution to Heterocyclic Synthesis for Medicinal Chemistry Applications

The dihydrothiophene ring system serves as a valuable synthon for the creation of more complex heterocyclic structures with medicinal applications. researchgate.net The 2-aminothiophene scaffold, in particular, is a crucial building block in organic synthesis and is used to create a variety of thiophene-containing heterocycles and hybrid molecules with diverse pharmacological properties. nih.gov The synthesis of tetrasubstituted dihydrothiophenes, for example, has been achieved with high yields through eco-friendly enzymatic methods, highlighting the compound's importance in developing new pathways for producing medicinally relevant molecules. mdpi.com The versatility of the thiophene ring allows for its incorporation into a wide range of drugs, demonstrating its importance as a privileged pharmacophore in medicinal chemistry. nih.gov

Emerging Applications in Advanced Materials Science

The unique properties of 3-methyl-2,5-dihydrothiophene and its derivatives continue to be explored for new and innovative applications in materials science. For instance, thiophene derivatives are being investigated for their use as organic semiconductors, in organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov Furthermore, the volatile nature of some dihydrothiophene derivatives, such as 3-methyl, 4-5 dihydrothiophene, contributes to the characteristic aroma of certain natural products, like white truffles, indicating a role for these compounds in flavor and fragrance science. wikipedia.org The ongoing research into these compounds promises to unlock even more advanced applications in the future.

Functional Materials (e.g., Electrochromic Systems, Liquid Crystalline Materials, Organic Photovoltaic Cells)

The exploration of 3-methylthiophene derivatives has yielded significant progress in the creation of sophisticated functional materials. The ability to manipulate the electronic structure of the polythiophene backbone through chemical modification and electrochemical doping allows for the fine-tuning of its properties for specific applications. wikipedia.orgresearchgate.net

Electrochromic Systems

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an electrical potential. mdpi.com Poly(3-methylthiophene) (P3MT) is a well-studied electrochromic polymer due to its distinct color transitions and stability. researchgate.net When an electrical potential is applied, the polymer can be switched between its neutral (reduced) and oxidized states, each exhibiting a different color. For instance, P3MT films can be switched between a colored state and a highly transparent bleached state. mdpi.comresearchgate.net

In its neutral form, P3MT is often red, and upon oxidation, it becomes blue. researchgate.net These systems are being investigated for applications such as smart windows, anti-glare mirrors, and displays. mdpi.comresearchgate.net The performance of an electrochromic device (ECD) is characterized by its contrast ratio (transmittance change, ΔT), switching speed, coloration efficiency, and stability. mdpi.com Copolymers of thiophene derivatives are often created to fine-tune these properties. For example, copolymers of 3,6-di(2-thienyl)carbazole (DTC) with thiophene-based units have been synthesized to create materials with high transmittance changes and fast switching times. mdpi.com A dual-type ECD using a P(DTC-co-TF)/PEDOT-PSS system showed a high transmittance change of 43.4% at 627 nm and a rapid switching time of less than 0.6 seconds. mdpi.com

Polymer SystemMax. Transmittance Change (ΔT)Wavelength (nm)Switching Time (s)Coloration Efficiency (η) (cm²/C)
P(DTC-co-TF)/PEDOT-PSS ECD43.4%627< 0.6512.6
P(DTC-co-BTP)/PEDOT-PSS ECD-630-537.4
P(DTC-co-BTP2) Film68.4%855--
PS-Carb/PEDOT ECD38%6401.1-

Data sourced from multiple studies on thiophene-based electrochromic devices. mdpi.com

Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. tcichemicals.com Thiophene-containing molecules are of significant interest in the design of liquid crystalline materials due to their rigid, linear structure, which promotes the formation of ordered phases (mesophases). orientjchem.orgmdpi.com These materials, particularly calamitic (rod-shaped) mesogens, can self-assemble into nematic or smectic phases, which are crucial for applications in displays and sensors. tcichemicals.comorientjchem.org

Research has focused on synthesizing three-ring compounds incorporating a central thiophene unit to study their liquid crystalline behavior. orientjchem.org The properties of these materials are highly dependent on their molecular structure, including the nature of the terminal groups. For example, the molecule 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283) [2TWC10], which has a terminal alkoxy group, exhibits a nematic phase, while a similar molecule with a terminal alkyl group does not show liquid crystalline properties. orientjchem.org This highlights the importance of molecular polarity and aspect ratio in inducing liquid crystallinity. orientjchem.org

Compound NameMolecular Structure FeaturesObserved PhaseTransition Temperature (°C)
4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate [2TWC10]Thiophene core, ester linkages, terminal alkoxy chainNematic-
4-(Thiophen-3-yl) phenyl 4-dodecylbenzoate [S12]Thiophene core, direct phenyl bond, terminal alkyl chainNon-mesogenic-
5,5”-di(n-alkyl)terthiophenes (Th₃(n))Terthiophene core with terminal alkyl chainsSmectic F, Smectic CVaries with alkyl chain length

Data compiled from studies on thiophene-based liquid crystals. orientjchem.orgmdpi.com

Organic Photovoltaic Cells (OPVs)

Thiophene derivatives are cornerstone materials for organic solar cells, which offer advantages like flexibility, low weight, and low-cost manufacturing. magtech.com.cnmdpi.com Poly(3-alkylthiophenes), including P3MT, are widely used as electron-donor materials in the active layer of bulk heterojunction (BHJ) solar cells. magtech.com.cn The performance of these devices is highly dependent on the material's optoelectronic properties, regioregularity, and the morphology of the active layer. wikipedia.orgmagtech.com.cn

Recent research has also identified 3-methylthiophene itself as a highly effective and sustainable solvent for the fabrication of high-performance OPVs. nih.gov Traditionally, the manufacturing of OPVs has relied on harmful halogenated solvents. nih.gov A 2024 study demonstrated that using 3-methylthiophene as a processing solvent for an active layer based on a polymer donor (PM6:D18:L8-BO) resulted in a power conversion efficiency (PCE) of 18.13%. nih.gov This performance is among the highest reported for OPVs fabricated with halogen-free solvents and surpasses the efficiencies achieved using conventional solvents like chloroform (B151607) and o-xylene. nih.gov

SolventPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
3-Methylthiophene (3-MeT) 18.13% 0.87026.980.773
Chloroform (CF)16.18%---
o-Xylene (o-XY)15.69%---

Performance of PM6:D18:L8-BO based organic solar cells fabricated using different solvents. nih.gov

The development of novel thiophene-based small molecule donors and fused-thiophene systems continues to push the boundaries of OPV performance. mdpi.com These materials are engineered to have low-lying HOMO energy levels, which contributes to a high open-circuit voltage (Voc), a key factor for achieving high efficiency. mdpi.combohrium.com

Environmental Degradation and Atmospheric Chemistry Studies

Thermal Decomposition Kinetics of Dihydrothiophenes

Thermal decomposition involves the breakdown of a molecule at elevated temperatures. The kinetics of these reactions, including activation energies and rate constants, are crucial for understanding the compound's stability and behavior in high-temperature environments, such as during combustion or pyrolysis.

While specific experimental data on the thermal decomposition kinetics of 3-methyl-2,5-dihydrothiophene are not extensively available in the public literature, insights can be gained from theoretical studies on analogous heterocyclic compounds. For instance, a detailed kinetic study on the decomposition of 5-methyl-2-ethylfuran (5-MEF), another five-membered heterocycle, provides a model for the types of reaction pathways that could be anticipated. mdpi.comnih.gov

Key decomposition pathways for such molecules typically include:

Unimolecular Bond Dissociation: This involves the cleavage of C-H, C-C, or C-S bonds to form radical species. Energetically, the weakest bonds are the most likely to break first. For 3-methyl-2,5-dihydrothiophene, this would involve cleavage of the C-S bonds, the allylic C-H bonds adjacent to the double bond, or the C-C bond of the methyl group.

Intramolecular H-transfer: Hydrogen atoms can migrate within the molecule, leading to isomerization. These isomers may then undergo subsequent decomposition reactions, sometimes via lower energy barriers than the parent molecule. mdpi.comnih.gov

In a theoretical study of 5-methyl-2-ethylfuran, unimolecular decomposition pathways were mapped, showing that bond cleavage on the side chains was energetically more favorable than breaking the bonds within the furan (B31954) ring itself. mdpi.comnih.gov By analogy, for 3-methyl-2,5-dihydrothiophene, cleavage of the methyl group or a hydrogen atom from the saturated carbons might be preferred over ring fragmentation. Studies on transition-metal complexes of 2,5-dihydrothiophene (B159602) have shown that coordination to a metal center promotes the elimination of butadiene, indicating that the C-S bonds can be readily cleaved under certain conditions. osti.gov

The table below, based on analogous pathways from the study of 5-methyl-2-ethylfuran, illustrates the types of unimolecular decomposition reactions and their associated energy barriers that could be theoretically calculated for 3-methyl-2,5-dihydrothiophene. mdpi.com

Table 1: Illustrative Unimolecular Decomposition Pathways and Calculated Energy Barriers for an Analogous Heterocycle (5-Methyl-2-ethylfuran). Note: This data is for 5-methyl-2-ethylfuran and serves as an example of the kinetic parameters studied in thermal decomposition.

Reaction PathwayProductsEnergy Barrier (kcal·mol⁻¹)
C-CH₃ Bond Cleavage5-ethylfuran-2-yl radical + CH₃84.3
C-H Cleavage (side chain)1-(5-methylfuran-2-yl)ethyl radical + H81.9
C-C Cleavage (side chain)5-methylfuran-2-yl radical + C₂H₅111.3
C-H Cleavage (ring)2-ethyl-5-methylfuran-3-yl + H118.4
Intramolecular H-transfer2-ethyl-5-methylfuran-3(2H) carbene68.8

Ozonolysis Pathways and Mechanisms of Related Cyclic Ethers and Sulfides

Ozonolysis is a critical atmospheric reaction for unsaturated compounds. masterorganicchemistry.com The reaction of ozone with the carbon-carbon double bond in 3-methyl-2,5-dihydrothiophene is expected to proceed via the well-established Criegee mechanism. organic-chemistry.orgmsu.edu This multi-step process is a primary pathway for the atmospheric degradation of many alkenes. masterorganicchemistry.comrsc.org

The key steps in the ozonolysis of 3-methyl-2,5-dihydrothiophene are:

Formation of the Primary Ozonide: Ozone acts as a 1,3-dipole and undergoes a [4+2] cycloaddition reaction with the C=C double bond of the dihydrothiophene ring. This forms a highly unstable five-membered ring intermediate known as a molozonide or primary ozonide (a 1,2,3-trioxolane). msu.edubyjus.com

Cleavage to a Carbonyl Oxide (Criegee Intermediate): The primary ozonide is energetically unstable and rapidly decomposes through a cycloreversion reaction. msu.edu It cleaves to form two fragments: a standard carbonyl compound (an aldehyde) and a highly reactive, zwitterionic species known as a carbonyl oxide or Criegee intermediate (CI). rsc.orgosti.gov Due to the asymmetry of the double bond cleavage, this will result in a bifunctional molecule where one end is a carbonyl group and the other is a Criegee intermediate.

Formation of the Secondary Ozonide: The carbonyl and the Criegee intermediate can recombine in a different orientation to form a more stable five-membered ring, the secondary ozonide (a 1,2,4-trioxolane). byjus.com However, in the gas phase, the Criegee intermediate can also undergo several other reactions before this recombination can occur.

The reactivity of the Criegee intermediate is central to the subsequent atmospheric chemistry. osti.gov A portion of the CIs are formed with excess internal energy and can decompose promptly (unimolecularly) to form products like OH radicals. rsc.org The CIs that are collisionally stabilized can then react with other atmospheric species (bimolecularly). rsc.org

Table 2: Key Intermediates in the Ozonolysis of 3-Methyl-2,5-dihydrothiophene.

IntermediateDescriptionRole in Mechanism
Primary Ozonide (Molozonide)Unstable 1,2,3-trioxolane ring formed from the initial attack of ozone on the double bond.First intermediate, rapidly decomposes. msu.edu
Criegee Intermediate (CI)A reactive carbonyl oxide (R₁R₂C=O⁺-O⁻) formed from the cleavage of the primary ozonide.Key branching point leading to various final products. osti.gov
Secondary OzonideA more stable 1,2,4-trioxolane (B1211807) ring formed from the recombination of the CI and the carbonyl fragment.A potential product, especially in non-participating solvents. organic-chemistry.org

Formation of Environmentally Relevant Transformation Products

The ozonolysis of 3-methyl-2,5-dihydrothiophene leads to the formation of a variety of transformation products, which are determined by the fate of the Criegee intermediate and subsequent reactions. The initial ring-opening cleavage results in a linear, five-carbon backbone containing a sulfur atom and two oxygenated functional groups.

Potential transformation products include:

Carbonyl Compounds: The initial cleavage of the primary ozonide directly produces a bifunctional carbonyl compound. For 3-methyl-2,5-dihydrothiophene, this would be a sulfur-containing keto-aldehyde.

Hydroperoxides and Carboxylic Acids: Stabilized Criegee intermediates can react with water vapor in the atmosphere to form α-hydroxyhydroperoxides. These can further decompose to yield carboxylic acids.

OH Radicals: Unimolecular decomposition of vibrationally excited Criegee intermediates is a significant non-photolytic source of hydroxyl (OH) radicals in the troposphere, which is a primary atmospheric oxidant. rsc.org

Sulfur-Containing Acids: The Criegee intermediate is a strong oxidizing agent. It is known to react efficiently with sulfur dioxide (SO₂), a common atmospheric pollutant, to form sulfur trioxide (SO₃). rsc.org SO₃ is rapidly hydrated in the atmosphere to form sulfuric acid (H₂SO₄), a key component of acid rain and secondary organic aerosols.

Secondary Organic Aerosol (SOA): The initial ring-opening products are larger, less volatile, and more functionalized than the parent compound. These products can undergo further oxidation or accretion reactions (e.g., self-reaction of CIs or reactions with other radicals) to form even larger, low-volatility compounds that can partition into the particle phase, contributing to the formation and growth of SOA. rsc.org

The presence of the sulfur atom in the molecule adds another layer of complexity, as it can be oxidized in subsequent reactions to form sulfoxides and sulfones, further increasing the polarity and water solubility of the transformation products. oup.combritannica.com

Table 3: Potential Classes of Transformation Products from the Atmospheric Degradation of 3-Methyl-2,5-dihydrothiophene.

Product ClassFormation PathwayEnvironmental Significance
Sulfur-Containing CarbonylsDirect product of primary ozonide cleavage.Initial ring-opening products, can undergo further oxidation.
Carboxylic AcidsReaction of Criegee intermediates with water and subsequent decomposition.Contributes to atmospheric acidity.
Hydroxyl Radicals (OH)Unimolecular decomposition of excited Criegee intermediates.Major atmospheric oxidant, drives daytime chemistry. rsc.org
Sulfuric Acid (H₂SO₄)Reaction of Criegee intermediates with SO₂ followed by hydration.Contributes to acid deposition and new particle formation. rsc.org
Secondary Organic Aerosol (SOA)Condensation of low-volatility, highly oxidized products.Affects climate, air quality, and human health.

Compound Index

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes and Catalytic Systems

While established methods for the synthesis of dihydrothiophenes exist, future research will likely focus on developing more efficient, sustainable, and selective routes to 3-methyl-2,5-dihydrothiophene and its derivatives. A significant area of interest is the advancement of catalytic systems that can operate under milder conditions and with greater atom economy.

Recent progress in the synthesis of substituted dihydrothiophenes has highlighted the efficacy of enzymatic catalysis. For instance, lipase-catalyzed cyclization reactions have been successfully employed for the synthesis of tetrasubstituted dihydrothiophenes, achieving high yields in an environmentally friendly manner. mdpi.com This opens a promising avenue for the development of biocatalytic systems tailored for the asymmetric synthesis of chiral 3-methyl-2,5-dihydrothiophene, a valuable synthon for pharmaceuticals.

Furthermore, the development of novel metal-based catalysts continues to be a focal point. While traditional methods might involve multi-step procedures, modern catalytic strategies aim for one-pot syntheses. Research into novel catalysts, such as chromium-substituted iron oxide hydroxide (B78521), has shown promise for thiophene (B33073) synthesis at lower temperatures, which could be adapted for dihydrothiophene derivatives. The exploration of transition-metal catalysis, which has proven effective for creating complex molecular architectures, could lead to more direct and versatile synthetic pathways to 3-methyl-2,5-dihydrothiophene. osti.gov

Future investigations could also explore flow chemistry and mechanochemistry to enhance reaction efficiency and scalability. These technologies offer precise control over reaction parameters and can often lead to higher yields and purity, aligning with the principles of green chemistry.

Expanding the Scope of Functionalization and Derivatization

The functionalization of the 3-methyl-2,5-dihydrothiophene core is crucial for expanding its utility in medicinal chemistry and materials science. While the synthesis of the corresponding sulfone, 3-methyl-2,5-dihydrothiophene-1,1-dioxide, is well-documented, further exploration of derivatization at various positions on the ring is a key area for future research.

The introduction of diverse functional groups can modulate the electronic properties, reactivity, and biological activity of the molecule. Recent advances in C-H functionalization offer a powerful tool for the direct introduction of substituents without the need for pre-functionalized starting materials. nih.govemory.edu Applying these modern synthetic methods to 3-methyl-2,5-dihydrothiophene could provide access to a wide array of novel derivatives.

The development of methods for regioselective functionalization is particularly important. For example, controlling substitution at the C2, C4, or the methyl group would provide access to a diverse library of compounds for screening in various applications. Research into domino reactions, which allow for the construction of complex molecules in a single synthetic operation, could also be highly valuable for creating polyfunctionalized dihydrothiophene derivatives. researchgate.netnih.gov

Deeper Computational and Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to understand the reactivity and selectivity of 3-methyl-2,5-dihydrothiophene. While some computational studies have been performed on related dihydrothiophene systems, a dedicated theoretical investigation of the 3-methyl derivative is a promising area for future research.

Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and synthetic strategies.

Furthermore, computational modeling can be employed to elucidate the mechanisms of known and novel reactions involving 3-methyl-2,5-dihydrothiophene. For instance, understanding the transition states and reaction intermediates in catalytic cycles can aid in the design of more efficient catalysts. researchgate.net Theoretical studies can also predict the kinetic and thermodynamic favorability of different reaction pathways, saving valuable experimental time and resources.

Exploration of New Material Science Applications and Properties

Thiophene-based polymers are renowned for their applications in organic electronics, including conductive polymers, organic field-effect transistors (OFETs), and photovoltaics. nih.govnumberanalytics.comcapes.gov.brresearchgate.net While polythiophenes are well-studied, the incorporation of the 3-methyl-2,5-dihydrothiophene unit into polymer backbones is a largely unexplored frontier.

The non-aromatic nature of the dihydrothiophene ring, in contrast to the aromatic thiophene unit, would introduce unique structural and electronic properties to the resulting polymers. The methyl group could also influence the polymer's solubility, processability, and morphology. Future research could focus on the synthesis and characterization of polymers containing the 3-methyl-2,5-dihydrothiophene moiety to investigate their potential in material science.

For instance, these new polymers could exhibit interesting optical and electronic properties, potentially leading to applications in sensors, coatings, or as components in electronic devices. The unique geometry of the thiophene moiety is known to influence the properties of high-performance polymers, and the dihydro- variant offers another level of structural diversity. dtic.mil

Investigations into Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving 3-methyl-2,5-dihydrothiophene is essential for controlling reaction outcomes and developing new synthetic methodologies. While some reaction pathways have been proposed for related systems, detailed mechanistic studies on the 3-methyl derivative are needed.

Future research could employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, along with computational modeling to elucidate complex reaction pathways. The identification and characterization of transient intermediates are crucial for understanding the step-by-step transformation of reactants into products.

For example, detailed studies on the hydrodesulfurization (HDS) of thiophenes have provided insights into the roles of dihydrothiophene intermediates. osti.gov Similar in-depth investigations into the reactions of 3-methyl-2,5-dihydrothiophene could reveal novel mechanistic details and potentially lead to the discovery of new reactivity patterns. Understanding the intermediates in catalytic cycles is particularly important for optimizing catalyst performance and selectivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methyl-2,5-dihydrothiophene derivatives?

  • Answer : Synthesis often involves cycloaddition reactions or functionalization of thiophene precursors. For example:

  • Cycloaddition : Reacting ketones with ammonium formate under controlled conditions to form dihydrothiophene rings, as demonstrated in biotin synthesis .
  • Deuterated analogs : Isotopic labeling via substitution reactions, such as using 3-methyl-d3-thiophene (CAS 108343-10-8) to study reaction mechanisms .
  • Purification : Recrystallization from ethanol-ether solutions ensures high purity, critical for reproducibility .

Q. How should 3-methyl-2,5-dihydrothiophene 1,1-dioxide be handled to ensure stability during experiments?

  • Answer : The compound is stable at room temperature but decomposes above its melting point (63–67°C). Key precautions include:

  • Avoiding strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Storing in anhydrous conditions, as moisture may accelerate hydrolysis.
  • Using inert atmospheres (N₂/Ar) during high-temperature reactions .

Q. What analytical techniques are suitable for characterizing 3-methyl-2,5-dihydrothiophene derivatives?

  • Answer :

  • NMR Spectroscopy : Deuterated analogs (e.g., 3-methyl-d3-thiophene) require ¹H/²H NMR to confirm isotopic incorporation .
  • X-ray Crystallography : Resolves stereochemistry in cycloadducts, as seen in phosphazene-related studies .
  • Chromatography : Column chromatography (silica gel, THF/hexane eluent) isolates intermediates during multi-step syntheses .

Advanced Research Questions

Q. Why does the sulfone group in 3-methyl-2,5-dihydrothiophene 1,1-dioxide hinder electrophilic addition reactions?

  • Answer : The electron-withdrawing sulfone group reduces electron density at the double bond, making electrophilic attack unfavorable. Instead, free radical reactions (e.g., with N-bromosuccinimide) dominate, leading to allylic bromination or unexpected addition products .

Q. How do reaction pathways differ between 2,5-dihydrothiophene and its 3-methyl derivative in hydrodesulfurization (HDS) catalysis?

  • Answer : In Co–Mo–S catalysts, 3-methyl substitution alters hydrogenation kinetics:

  • Pathway : 2,5-dihydrothiophene → 2-hydrothiophene (via HDS) → C4H6S (via C–S cleavage). Methyl groups increase steric hindrance, slowing hydrogenation but favoring selective C–S bond rupture .
  • Mechanistic Insight : Isotopic tracing (e.g., D-labeled analogs) quantifies hydrogen transfer efficiency .

Q. How can researchers resolve contradictions in isotopic labeling efficiency during deuterated analog synthesis?

  • Answer : Discrepancies arise from incomplete deuteration or proton exchange. Mitigation strategies include:

  • NMR Validation : Compare ¹H and ²H spectra to verify >98% isotopic purity .
  • Reaction Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading to enhance deuteration yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.